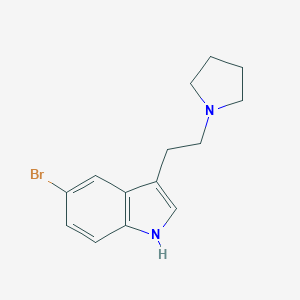
5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C14H17BrN2 and its molecular weight is 293.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Indole derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, which suggests that they could have diverse molecular and cellular effects .
Action Environment
It’s important to note that environmental factors such as temperature, ph, and the presence of other substances can significantly influence the action and stability of a compound .
Actividad Biológica
5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a novel compound belonging to the indole derivative class, characterized by a bromine atom at the 5-position and a pyrrolidine ring linked through an ethyl chain at the 3-position. This unique structure suggests significant potential for various biological activities, particularly in neuropharmacology and medicinal chemistry.
Structural Characteristics
- Molecular Formula : C14H16BrN3
- Molecular Weight : Approximately 284.2 g/mol
- Key Functional Groups : Bromine atom, pyrrolidine moiety
Biological Activities
Indole derivatives are known for their diverse biological activities, including:
- Neuropharmacological Effects : Preliminary studies indicate that this compound may modulate neurotransmitter systems, potentially influencing mood regulation and cognitive functions.
- Anticancer Properties : Similar compounds have demonstrated anticancer activity, suggesting that this derivative could also be evaluated for its efficacy against various cancer cell lines .
- Antimicrobial Activity : Indole derivatives often exhibit antimicrobial properties, which may extend to this compound, although specific studies are still needed .
The biological activity of this compound is hypothesized to involve:
- Receptor Interactions : The compound's structural features may enhance its binding affinity to specific receptors involved in neurotransmission, influencing signaling pathways related to various biological processes.
- Biochemical Pathways : It may affect multiple biochemical pathways associated with antiviral, anti-inflammatory, anticancer, and neuroprotective activities.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Bromoindazole | Indazole core with bromine substitution | Anticancer properties |
| 5-Bromo-1-methylindole | Methyl group at position 1 | Neuroactive effects |
| Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine | Carbonyl substitution on indole | Potential anti-inflammatory effects |
Propiedades
IUPAC Name |
5-bromo-3-(2-pyrrolidin-1-ylethyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKDIZOYQXFTDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578766 |
Source


|
| Record name | 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17274-68-9 |
Source


|
| Record name | 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














